N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O3S/c1-30-19-10-9-18-24-17(12-27(18)25-19)13-5-7-15(8-6-13)26-31(28,29)16-4-2-3-14(11-16)20(21,22)23/h2-12,26H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNKAYRFKOZEPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyridazine ring.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).
Attachment of the Phenyl Group: The phenyl group is typically introduced through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the imidazo[1,2-b]pyridazine core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It serves as a probe to understand biochemical pathways and molecular interactions.
Medicine
In medicinal chemistry, N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by disrupting key signaling pathways and promoting oxidative stress.
Comparison with Similar Compounds
Ponatinib (AP24534)
Structure : 3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide .
Key Differences :
- Core Linkage : Ponatinib uses an ethynyl bridge to connect the imidazopyridazine to the benzamide, whereas the target compound employs a direct phenyl linkage .
- Functional Groups : Ponatinib has a benzamide group, while the target compound features a benzenesulfonamide . Sulfonamides are more acidic (pKa ~1–2) than benzamides (pKa ~4–5), altering solubility and target interactions.
- Substituents: Ponatinib includes a 4-methylpiperazine side chain, enhancing solubility and cellular permeability. The target compound lacks this moiety but retains the trifluoromethyl group for hydrophobic interactions.
N-(2-Fluoro-5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-Methylbenzamide
Structure : Features a fluoro substituent on the phenyl ring and a benzamide group instead of sulfonamide (CAS: 955618-03-8; C₂₁H₁₇FN₄O₂, MW: 376.4) .
Key Differences :
- Substituent Position : The fluorine atom at the 2-position of the phenyl ring may influence steric interactions with targets.
- Biological Relevance: Benzamide derivatives are common in kinase inhibitors; the absence of a sulfonamide may shift selectivity toward different kinase subfamilies .
Imidazo[1,2-b]pyridazine Ethynyl Intermediate (Ponatinib Precursor)
Structure: N-(4-(Aminomethyl)-3-(trifluoromethyl)phenyl)-3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamide . Key Differences:
- Aminomethyl Group: This intermediate includes a primary amine on the phenyl ring, enabling further derivatization (e.g., piperazine addition in Ponatinib).
- Synthetic Utility: Highlights the adaptability of imidazopyridazine cores in drug discovery, though the target compound’s sulfonamide group may offer distinct synthetic challenges .
N-(2-Anilinopyridin-3-yl)-4-Methylbenzenesulfonamide
Structure: Shares the benzenesulfonamide group but replaces the imidazopyridazine core with an anilinopyridine . Key Differences:
- Therapeutic Implications: This compound’s simpler structure may limit kinase inhibition potency compared to the target compound, underscoring the importance of the imidazopyridazine moiety .
4-(2-Methyloxazol-4-yl)-N-((6-(Trifluoromethyl)tetrahydropyridin-3-yl)methyl)benzenesulfonamide
Structure: Contains a tetrahydropyridine-triazole core instead of imidazopyridazine (CAS: Not provided) . Key Differences:
- Core Rigidity : The saturated tetrahydropyridine reduces aromatic interactions, while the oxazole ring introduces additional hydrogen-bond acceptors.
Biological Impact : Likely targets different enzymes or receptors due to altered core geometry, demonstrating the critical role of the imidazopyridazine scaffold in the target compound’s activity .
Biological Activity
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its complex structure and potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of an imidazo[1,2-b]pyridazine core and a sulfonamide group, which is known for its ability to interact with various biological targets. The molecular formula is , with a molecular weight of approximately 448.49 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. Inhibition of nSMase2 may reduce the release of exosomes that contribute to neurodegeneration .
- Anticancer Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines by modulating pathways related to cell growth and apoptosis .
Biological Activities
1. Anticancer Properties
Research has shown that compounds with similar structures to this compound demonstrate significant cytotoxicity against cancer cell lines. For instance, studies have reported IC50 values indicating effective inhibition of cell proliferation in several types of cancer cells .
2. Neuroprotective Effects
The inhibition of nSMase2 suggests a neuroprotective role for the compound, potentially mitigating the effects of neurodegenerative diseases through the reduction of harmful exosome release .
Case Studies and Research Findings
| Study | Findings | Biological Activity |
|---|---|---|
| Study 1 | Evaluated the cytotoxic effects on A-431 and Jurkat cell lines | Significant anti-cancer activity with IC50 values lower than standard drugs |
| Study 2 | Investigated the inhibition of nSMase2 in neurodegenerative models | Potential neuroprotective properties against Alzheimer's disease |
| Study 3 | Assessed antimicrobial properties against various pathogens | Moderate antibacterial activity observed |
Q & A
Q. What are the standard synthetic routes for N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide?
The compound is typically synthesized via multistep reactions involving formylation, cyclization, and sulfonamide coupling. For example, formylation of imidazo[1,2-b]pyridazine derivatives using phosphorus oxychloride (POCl₃) and DMF in chloroform at 0–10°C, followed by condensation with aryl amines under controlled conditions. Sodium borohydride (NaBH₄) is often used for selective reduction of intermediates in methanol at 5–10°C, yielding final products with ~65% efficiency . Purification involves solvent extraction (e.g., ether) and drying over anhydrous Na₂SO₄.
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : For structural confirmation (e.g., imidazo[1,2-b]pyridazine protons at δ 7.5–8.1 ppm, trifluoromethyl groups at δ 120–125 ppm in ¹³C) in DMSO-d₆ .
- IR spectroscopy : Identification of sulfonamide S=O stretches (~1350 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .
- Mass spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns .
- Elemental analysis : Validates purity (e.g., C, H, N within ±0.4% of theoretical values) .
Q. How is cytotoxicity screening performed for this compound?
The Sulforhodamine B (SRB) assay is widely used:
- Fix cells with trichloroacetic acid, stain with SRB (0.4% in 1% acetic acid), and quantify bound dye at 564 nm using a microplate reader.
- Linear correlation with cell count (1,000–10,000 cells/well) and superior sensitivity compared to Bradford/Lowry assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Use Design of Experiments (DOE) to test variables:
- Temperature : Lower temperatures (5–10°C) reduce side reactions during NaBH₄ reductions .
- Solvent polarity : Methanol enhances solubility of intermediates vs. ethanol .
- Catalyst screening : Trichloroisocyanuric acid (TCICA) improves coupling efficiency in sulfonamide formation . Kinetic studies (e.g., HPLC monitoring) can identify rate-limiting steps .
Q. How should spectral data discrepancies be resolved during structural validation?
- Cross-validation : Compare ¹H NMR with ¹³C NMR and IR to confirm functional groups (e.g., trifluoromethyl vs. sulfonamide peaks) .
- Impurity analysis : Use TLC (dichloromethane mobile phase) or HPLC to detect by-products. Adjust recrystallization solvents (e.g., methanol/water) for purification .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Trifluoromethyl modifications : Replace with -CF₂H or -CH₃ to assess lipophilicity impacts on bioactivity .
- Imidazo[1,2-b]pyridazine substitutions : Introduce electron-withdrawing groups (e.g., -NO₂) at position 6 to evaluate enzyme binding affinity .
- In vitro assays : Pair cytotoxicity (SRB) with target-specific assays (e.g., COX-2 inhibition) to isolate mechanisms .
Q. What analytical methods detect trace impurities in bulk synthesis?
- HPLC-MS : Quantify impurities <0.1% using C18 columns and acetonitrile/water gradients .
- X-ray crystallography : Resolve structural ambiguities caused by polymorphic forms .
- Elemental analysis : Detect sulfur/nitrogen deviations indicative of incomplete sulfonamide coupling .
Q. How are mechanistic studies designed to elucidate biological targets?
- In vitro/in vivo integration : Combine SRB assays (in vitro IC₅₀) with xenograft models (in vivo tumor inhibition) .
- Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify protein binding partners .
- Docking simulations : Map the compound’s binding to ATP pockets (e.g., kinase targets) using Schrödinger Suite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
